2-(5,5-dimethyl-15-oxo-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-14-yl)-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-(5,5-dimethyl-15-oxo-6-oxa-17-thia-2,12,14-triazatetracyclo[87003,8011,16]heptadeca-1,3(8),9,11(16),12-pentaen-14-yl)-N-(4-methoxyphenyl)acetamide is a complex organic compound with a unique structure This compound features a tetracyclic core with multiple functional groups, including an oxo group, a thia group, and a methoxyphenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,5-dimethyl-15-oxo-6-oxa-17-thia-2,12,14-triazatetracyclo[87003,8011,16]heptadeca-1,3(8),9,11(16),12-pentaen-14-yl)-N-(4-methoxyphenyl)acetamide involves multiple steps, starting from readily available precursors
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Formation of the Tetracyclic Core: : The synthesis begins with the preparation of an acyclic starting material containing all the required stereochemical information. This is followed by a series of cyclization reactions to form the tetracyclic core. The stereochemical control is achieved through enantioselective construction or desymmetrization processes .
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Introduction of Functional Groups: : The functional groups, including the oxo, thia, and methoxyphenylacetamide moieties, are introduced through various chemical reactions. These reactions involve the use of specific reagents and conditions to ensure the selective formation of the desired functional groups .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to improve yield and scalability. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(5,5-dimethyl-15-oxo-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-14-yl)-N-(4-methoxyphenyl)acetamide undergoes various types of chemical reactions, including:
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Oxidation: : The compound can undergo oxidation reactions, particularly at the thia and oxo groups, leading to the formation of sulfoxides and sulfones .
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Reduction: : Reduction reactions can target the oxo group, converting it to a hydroxyl group under appropriate conditions .
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Substitution: : The methoxyphenylacetamide moiety can participate in substitution reactions, where the methoxy group can be replaced by other functional groups .
Common Reagents and Conditions
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Oxidation: : Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate .
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Reduction: : Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used .
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Substitution: : Substitution reactions often involve nucleophiles such as amines, thiols, and halides .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted analogs of the original compound .
Scientific Research Applications
2-(5,5-dimethyl-15-oxo-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-14-yl)-N-(4-methoxyphenyl)acetamide has several scientific research applications:
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Chemistry: : The compound’s unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of new synthetic methodologies and the study of reaction mechanisms .
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Biology: : Its potential biological activity, including antimicrobial and anticancer properties, makes it a candidate for drug discovery and development .
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Medicine: : The compound’s ability to interact with specific molecular targets suggests potential therapeutic applications, particularly in the treatment of infectious diseases and cancer .
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Industry: : The compound’s unique properties may find applications in the development of new materials, including polymers and catalysts .
Mechanism of Action
The mechanism of action of 2-(5,5-dimethyl-15-oxo-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-14-yl)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
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Binding to Enzymes: : The compound can bind to specific enzymes, inhibiting their activity and disrupting metabolic pathways .
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Interacting with DNA: : The compound may intercalate into DNA, affecting gene expression and cell proliferation .
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Modulating Signaling Pathways: : The compound can modulate various signaling pathways, leading to changes in cellular behavior and function .
Comparison with Similar Compounds
Similar Compounds
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Tropane Alkaloids: : Compounds such as atropine and scopolamine share a similar bicyclic structure and exhibit similar biological activities .
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Thiazine Derivatives: : Compounds like thiazine-1,1-dioxide have similar sulfur-containing heterocycles and undergo similar chemical reactions .
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Oxazolidinones: : Compounds such as linezolid share a similar oxazolidinone ring and exhibit antimicrobial activity .
Uniqueness
2-(5,5-dimethyl-15-oxo-6-oxa-17-thia-2,12,14-triazatetracyclo[87003,8011,16]heptadeca-1,3(8),9,11(16),12-pentaen-14-yl)-N-(4-methoxyphenyl)acetamide is unique due to its combination of functional groups and tetracyclic core, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H22N4O4S |
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Molecular Weight |
450.5 g/mol |
IUPAC Name |
2-(5,5-dimethyl-15-oxo-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-14-yl)-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C23H22N4O4S/c1-23(2)9-17-13(11-31-23)8-16-19-20(32-21(16)26-17)22(29)27(12-24-19)10-18(28)25-14-4-6-15(30-3)7-5-14/h4-8,12H,9-11H2,1-3H3,(H,25,28) |
InChI Key |
TVDONEWCAPJEJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=NC3=C(C=C2CO1)C4=C(S3)C(=O)N(C=N4)CC(=O)NC5=CC=C(C=C5)OC)C |
Origin of Product |
United States |
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